![molecular formula C24H25N3O6S B5539036 N-{2-[2-(2,5-二甲氧基亚苄基)肼基]-2-氧代乙基}-N-(4-苯氧基苯基)甲磺酰胺](/img/structure/B5539036.png)

N-{2-[2-(2,5-二甲氧基亚苄基)肼基]-2-氧代乙基}-N-(4-苯氧基苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide often involves complex reactions, such as Sonogashira cross-coupling, which has been used in the synthesis of closely related sulfonamide derivatives. For example, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide was synthesized using Sonogashira cross-coupling, highlighting the methodological approaches relevant to synthesizing such complex molecules (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule is characterized by intricate molecular architectures. The structure of N-(2-{[(2E)-2-(2-hydroxybenzylidene)-hydrazinyl] carbonyl}-phenyl)benzamide and its metal complexes were elucidated using techniques such as FT-IR, FT-Raman, and X-ray diffraction, revealing complex geometries and intramolecular interactions (Khan et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide derivatives are significant, with studies focusing on their sulfonation reactions and the formation of complexes with metals. For instance, the sulfonation of phenol derivatives has been explored to understand the intermediacy of phenyl hydrogen sulfates in sulfonation reactions, which can be relevant to the chemical behavior of the target molecule (Wit, Woldhuis, & Cerfontain, 2010).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, of closely related compounds have been determined through crystallography. The structure of N-(2,3-Dichlorophenyl)methanesulfonamide, for example, was analyzed to understand the conformation of the N—H bond in relation to chloro substituents, providing insights into the molecular conformation and packing in the solid state (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their bonding nature and interactions with metals, have been a subject of research. The synthesis and characterization of sulfonamide-derived ligands and their metal complexes offer insights into the bonding characteristics and potential chemical applications of these compounds (Chohan & Shad, 2011).

科学研究应用

抗氧化和抗乙酰胆碱酯酶活性

由多巴胺衍生物合成的磺酰胺(包括与所查询化学物质在结构上相关的化合物)已对其抗氧化活性进行了研究。这些活性使用各种检测方法进行评估,包括硫氰酸盐法、ABTS、DPPH、DMPD 和超氧化物阴离子自由基清除。此外,这些磺酰胺对乙酰胆碱酯酶 (AChE) 活性表现出显着的抑制作用,这与阿尔茨海默病等神经退行性疾病有关 (Göçer 等,2013 年)。

荧光中的光物理性质

已经制备了包括 2,5-二苯并恶唑基苯酚和相关结构的化合物,显示出激发态分子内质子转移荧光。这些具有与所查询化学物质相似的性质的化合物在诸如电离辐射闪烁探测介质中的波长转换器等应用中受到关注 (Kauffman 和 Bajwa,1993 年)。

抗菌活性

与所查询化学物质相关的甲磺酸酰肼衍生物及其金属配合物已被合成,并对革兰氏阳性菌和革兰氏阴性菌表现出显着的抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Özdemir 等,2009 年)。

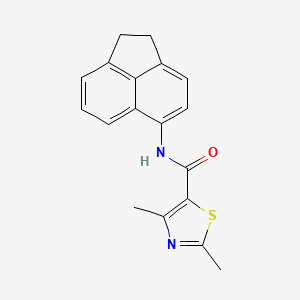

碳酸酐酶抑制性质

与所查询化合物相似的由氨基茚满和氨基四氢萘衍生的磺酰胺已被合成并测试了它们对人碳酸酐酶同工酶的抑制作用。这些研究有助于了解这些化合物在治疗应用中的潜力,特别是在碳酸酐酶活性是一个因素的条件下 (Akbaba 等,2014 年)。

安全和危害

属性

IUPAC Name |

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6S/c1-31-22-13-14-23(32-2)18(15-22)16-25-26-24(28)17-27(34(3,29)30)19-9-11-21(12-10-19)33-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRGZABIFLPFQV-PCLIKHOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)